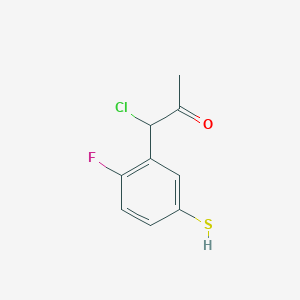

1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one

Beschreibung

1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one is a halogenated aromatic ketone featuring a chloro substituent at the propan-2-one moiety, a fluorine atom at the ortho position, and a thiol (-SH) group at the para position of the phenyl ring. This unique combination of electron-withdrawing (Cl, F) and electron-donating (SH) groups imparts distinct physicochemical properties, including altered reactivity, solubility, and intermolecular interactions. For example, hydrazonoyl chlorides like 1-chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one () share structural similarities, particularly in the propan-2-one and chloro-substituted regions .

Eigenschaften

Molekularformel |

C9H8ClFOS |

|---|---|

Molekulargewicht |

218.68 g/mol |

IUPAC-Name |

1-chloro-1-(2-fluoro-5-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClFOS/c1-5(12)9(10)7-4-6(13)2-3-8(7)11/h2-4,9,13H,1H3 |

InChI-Schlüssel |

PMAMTUSVWYEPBB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=C(C=CC(=C1)S)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the chlorination of 1-(2-fluoro-5-mercaptophenyl)propan-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Analyse Chemischer Reaktionen

1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine in the presence of a base like triethylamine can yield the corresponding amine derivative.

Oxidation Reactions: The mercapto group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or sodium periodate.

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. For instance, its derivatives may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the chloro, fluoro, and mercapto groups can enhance the compound’s binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Key Analogs :

1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one (): Substituents: Chloro (propan-2-one), phenylhydrazin-1-ylidene (aromatic group). Crystal Data: Monoclinic $P2_1/c$ symmetry, $a = 7.2681 \, \text{Å}$, $b = 12.361 \, \text{Å}$, $c = 10.704 \, \text{Å}$, $\beta = 101.158^\circ$, $V = 943.5 \, \text{Å}^3$ . Interactions: Hydrogen bonding dominates packing, with SH groups absent .

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (): Substituents: Chlorothiophenyl (electron-deficient sulfur heterocycle), phenylpropenone. Properties: Likely lower solubility in polar solvents compared to mercaptophenyl analogs due to lack of thiol group .

Target Compound : 1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one

- Substituents : Chloro (propan-2-one), 2-fluoro (electron-withdrawing), 5-mercapto (electron-donating).

- Hypothesized Features :

- Enhanced hydrogen-bonding capacity via -SH vs. hydrazin-1-ylidene analogs .

- Increased acidity at the α-carbon (propan-2-one) due to fluorine’s inductive effect.

Physicochemical Properties

Crystallographic and Stability Insights

- The monoclinic packing of 1-chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one suggests moderate stability under ambient conditions . The target compound’s -SH group may introduce greater polymorphism or hygroscopicity due to stronger hydrogen-bonding networks.

Biologische Aktivität

1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one is an organic compound notable for its unique structure, which includes a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring. This configuration imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one is C10H8ClFOS, with a molecular weight of approximately 218.68 g/mol. The presence of the mercapto group allows for covalent bonding with thiol-containing proteins, which can lead to significant biological effects.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various enzymatic pathways. The following key activities have been identified:

- Enzyme Inhibition : The mercapto group facilitates the formation of covalent bonds with thiol-reactive sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is crucial for modulating cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. The specific interactions and efficacy of 1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one warrant further investigation.

Enzyme Interaction Studies

Research indicates that the compound can inhibit key enzymes involved in metabolic pathways. For example, studies have demonstrated that similar mercapto-containing compounds can affect enzyme kinetics, leading to altered metabolic rates in treated cells.

Anticancer Activity

A study exploring the anticancer potential of related compounds found that derivatives with similar structural features exhibited selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The findings suggest that 1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one may also possess anticancer properties, although specific data on this compound is still required.

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Chloro-1-(3-fluoro-5-mercaptophenyl)propan-2-one | Similar structure with different fluoro positioning | Antimicrobial and anticancer activity |

| 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one | Different positioning of functional groups | Potentially varied biological activity |

| 1-Chloro-1-(3-fluoro-6-hydroxyphenyl)propan-2-one | Hydroxy group replaces the mercapto group | Altered reactivity and potential therapeutic effects |

The mechanism by which 1-Chloro-1-(2-fluoro-5-mercaptophenyl)propan-2-one exerts its biological effects involves:

- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.

- Electrophilic Reactions : The chloro and fluoro groups facilitate electrophilic and nucleophilic reactions, respectively, enhancing the compound's reactivity towards biological targets.

- Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound may alter cellular signaling pathways that are critical for various physiological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.